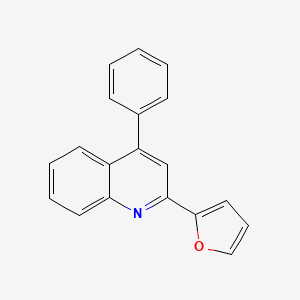

2-(Furan-2-yl)-4-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-4-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c1-2-7-14(8-3-1)16-13-18(19-11-6-12-21-19)20-17-10-5-4-9-15(16)17/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHHMFXGXKGQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Furan 2 Yl 4 Phenylquinoline and Its Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Core Formation

The construction of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing reliable pathways. These methods have been adapted and modified to produce a wide array of substituted quinolines.

Pfitzinger Reaction Applications

The Pfitzinger reaction, discovered in the late 19th century, is a fundamental method for synthesizing quinoline-4-carboxylic acids. researchgate.net It involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. researchgate.netrsc.org The reaction proceeds through the opening of the isatin ring to form an intermediate keto-acid, which then undergoes condensation and cyclization with the carbonyl compound to yield the quinoline derivative. researchgate.net

The versatility of the Pfitzinger reaction allows for the synthesis of various substituted quinoline-4-carboxylic acids. researchgate.netresearchgate.net For instance, the reaction of isatin with 1-(furan-2-yl)ethanone in a potassium hydroxide (B78521) solution has been employed to produce 2-(furan-2-yl)quinoline-4-carboxylic acid. ijcps.org This highlights the direct application of the Pfitzinger reaction in incorporating the furan-2-yl group at the 2-position of the quinoline core. The reaction conditions, such as the choice of base and solvent, can be optimized to improve the yield and purity of the final product. ijcps.org

Friedländer Condensation and Modified Protocols

The Friedländer synthesis is another cornerstone in quinoline chemistry, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.comnih.gov This condensation reaction is typically catalyzed by an acid or a base. mdpi.comderpharmachemica.com A significant advantage of the Friedländer synthesis is its ability to directly yield substituted quinolines. mdpi.com

Modifications to the classical Friedländer protocol have been developed to overcome limitations such as the availability of starting materials. mdpi.com One such modification involves the in situ reduction of 2-nitrobenzaldehydes in the presence of an active methylene (B1212753) compound, expanding the scope of accessible quinoline derivatives. mdpi.com The reaction of 2-aminobenzophenones with heteroaromatic ketones, such as 2-acetylfuran (B1664036), under microwave irradiation represents a contemporary approach to synthesizing compounds like 7-bromo-2-(furan-2-yl)-4-phenylquinoline. worldwidejournals.com This method offers advantages in terms of reaction time and efficiency. worldwidejournals.com Furthermore, a one-pot, three-step synthesis of ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates has been reported, starting from the Friedländer condensation of 2-aminobenzophenone (B122507) and 4-chloroethylacetoacetate. researchgate.net

Doebner Reaction for Substituted Quinoline Synthesis

The Doebner reaction provides a pathway to quinoline-4-carboxylic acids through a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.orgeurjchem.com This method is particularly useful for synthesizing 2-substituted and 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org For the synthesis of 2-(furan-2-yl)-4-phenylquinoline derivatives, a Doebner reaction can be envisioned where a substituted aniline reacts with an appropriate aldehyde and pyruvic acid. eurjchem.com

A notable application is the synthesis of 6-acetyl-2-(furan-2-yl)-3-phenylquinoline-4-carboxylic acid, which was achieved through a Doebner reaction involving p-amino-acetophenone, an arylaldehyde, and phenyl pyruvic acid. eurjchem.comeurjchem.com The Doebner reaction has also been utilized to synthesize 2-phenylquinoline-4-carboxylic acid derivatives, demonstrating its versatility. nih.gov The reaction conditions can be tuned, for example, by using iron(III) trifluoromethanesulfonate (B1224126) as a catalyst to improve efficiency. grafiati.com

Strategies for Furan (B31954) Moiety Introduction

Beyond the direct incorporation of the furan ring during quinoline core formation, strategies exist for its introduction onto a pre-existing quinoline scaffold. These methods often rely on modern cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki–Miyaura coupling is a prominent example. researchgate.netbohrium.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. snnu.edu.cn

In the context of synthesizing this compound, a Suzuki–Miyaura coupling could be employed to introduce the furan-2-yl group. This would involve the reaction of a 2-haloquinoline derivative with furan-2-boronic acid or a related organoboron reagent. nih.gov The efficiency of the Suzuki-Miyaura coupling allows for the synthesis of a wide range of substituted biaryl compounds, including those containing heterocyclic moieties. nih.govnih.gov For example, 4-(furan-2-yl)benzonitrile has been synthesized via the Suzuki-Miyaura coupling of furan-2-yltrifluoroborate with an aryl halide. nih.gov This demonstrates the feasibility of coupling furan-based nucleophiles with aromatic electrophiles under palladium catalysis.

Transition-Metal-Free Synthesis Pathways

While transition-metal-catalyzed reactions are highly effective, there is growing interest in developing transition-metal-free synthetic methods due to their potential for reduced cost and environmental impact. rsc.orgnih.gov These approaches often rely on the use of alternative catalysts or reaction conditions to promote the desired transformations. rsc.orgrsc.org

For the synthesis of quinoline derivatives, several metal-free protocols have been reported. rsc.orgmdpi.com One such strategy involves the formal [4+2] annulation of anthranils and enaminones to produce 3-acylquinolines. mdpi.com Another approach describes the synthesis of benzofuro[3,2-c]quinolines via a Pictet-Spengler reaction under mild, metal-free conditions. researchgate.net While direct metal-free methods for the specific introduction of a furan moiety onto a preformed quinoline ring are less common, the development of novel, environmentally benign synthetic routes remains an active area of research. rsc.orgrsc.org

Regioselective Functionalization and Derivatization

The strategic modification of the this compound scaffold is essential for tuning its biological and physicochemical properties. This section explores various regioselective functionalization and derivatization techniques.

Synthesis of Halogenated Analogs (e.g., 6-Bromo-, 6-Chloro-)

Halogenated quinolines are of particular interest as the introduction of halogen atoms can significantly influence the electronic properties and metabolic stability of the molecule. The synthesis of halogenated analogs of this compound has been achieved through various methods.

One common approach involves the use of halogen-substituted anilines in classic quinoline syntheses like the Doebner–von Miller or Pfitzinger reactions. For instance, the reaction of a halo-substituted aniline with an appropriate β-diketone or β-ketoester can yield the corresponding halogenated quinoline core.

Specifically, the synthesis of 6-chloro-2-(furan-2-yl)-4-phenylquinoline (B5818873) derivatives often starts from 6-chloro-2-(furan-2-yl)quinoline-4-carboxylic acid. nih.govopenmedicinalchemistryjournal.com This intermediate can be synthesized through a modified Pfitzinger reaction. nih.govopenmedicinalchemistryjournal.com The reaction of 2,6-dichloro-4-phenylquinoline (B1308551) with hydrazine (B178648) hydrate (B1144303) has also been reported to produce 6-chloro-2-hydrazino-4-phenylquinoline. prepchem.com

| Compound | Starting Material | Reagents and Conditions | Reference |

| 6-Chloro-2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl)quinoline | 6-Chloro-2-(furan-2-yl)quinoline-4-carboxylic acid | 1. Methanol (B129727), H₂SO₄; 2. Hydrazine hydrate; 3. Substituted aldehyde, NH₄OAc, Acetic acid | nih.gov |

| 6-Chloro-2-hydrazino-4-phenylquinoline | 2,6-Dichloro-4-phenylquinoline | Hydrazine hydrate, reflux | prepchem.com |

| 7-Bromo-2-(furan-2-yl)-4-phenylquinoline | Not specified | Microwave-assisted solvent-free method | molaid.com |

Incorporation of Additional Heterocyclic Rings (e.g., 1,2,4-Triazole (B32235), Pyrazolone)

To explore a wider chemical space and potentially enhance biological activity, additional heterocyclic rings are often fused or linked to the this compound scaffold. The 1,2,4-triazole and pyrazolone (B3327878) moieties are of particular interest due to their prevalence in pharmacologically active compounds.

A common strategy for introducing a 1,2,4-triazole ring involves the conversion of a carboxylic acid derivative of the parent quinoline into a carbohydrazide (B1668358). nih.govtandfonline.com This carbohydrazide can then undergo cyclocondensation with various reagents to form the triazole ring. For instance, reacting the carbohydrazide with a substituted aldehyde in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid yields the corresponding 4,5-disubstituted-4H-1,2,4-triazol-3-yl derivative. nih.govtandfonline.com

Similarly, pyrazolone rings can be introduced through condensation reactions. The reaction of α,β-unsaturated carbonyl derivatives of the quinoline with hydrazine or its derivatives can lead to the formation of pyrazoline-containing hybrids. eurjchem.com

| Starting Quinoline Derivative | Reagents for Heterocycle Formation | Resulting Heterocyclic Analog | Reference |

| 2-Phenylquinoline-4-carbohydrazide (B1604794) | Aryl/heteroaryl aldehyde, ammonium acetate, acetic acid | 2-Phenyl-4-[5-(furan-2-yl)-4H- tandfonline.comCurrent time information in Bangalore, IN.cust.edu.tw-triazol-3-yl]quinoline | tandfonline.com |

| 6-Chloro-2-(furan-2-yl)quinoline-4-carbohydrazide | Substituted benzaldehydes/heterocyclic aldehydes, ammonium acetate, glacial acetic acid | 6-Chloro-2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl)quinoline analogs | nih.gov |

| 6-Acetyl-2-(furan-2-yl)-3-phenylquinoline-4-carboxylic acid derived α,β-unsaturated carbonyls | Hydrazine, Phenyl hydrazine | Pyrazoline and pyrazoline-1-phenyl derivatives | eurjchem.com |

Preparation of Carboxylic Acid and Ester Derivatives

Carboxylic acid and ester functionalities serve as versatile handles for further derivatization and can also contribute to the biological activity of the molecule. The synthesis of 2-(furan-2-yl)quinoline-4-carboxylic acid is a key step in the preparation of many analogs. This is often achieved through the Pfitzinger reaction, where isatin is reacted with 2-acetylfuran in an alkaline medium. The corresponding ester derivatives can be readily prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.govopenmedicinalchemistryjournal.comtandfonline.com

For example, 2-phenylquinoline-4-carboxylic acid can be converted to its ethyl ester using absolute ethanol (B145695) and concentrated sulfuric acid. tandfonline.com Similarly, 6-chloro-2-(furan-2-yl)quinoline-4-carboxylic acid can be esterified using methanol and a catalytic amount of sulfuric acid. nih.govopenmedicinalchemistryjournal.com

| Derivative | Synthetic Method | Key Reagents | Reference |

| 2-(Furan-2-yl)quinoline-4-carboxylic acid | Pfitzinger reaction | Isatin, 2-acetylfuran, NaOH | |

| Ethyl 2-phenylquinoline-4-carboxylate | Esterification | 2-Phenylquinoline-4-carboxylic acid, ethanol, H₂SO₄ | tandfonline.com |

| Methyl 6-chloro-2-(furan-2-yl)quinoline-4-carboxylate | Esterification | 6-Chloro-2-(furan-2-yl)quinoline-4-carboxylic acid, methanol, H₂SO₄ | nih.govopenmedicinalchemistryjournal.com |

| Ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates | One-pot three-step reaction | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, salicylaldehydes, K₂CO₃, KOH, PEG-400 | researchgate.net |

Synthesis of Phenoxyquinoline Derivatives

Phenoxyquinoline derivatives of this compound have been synthesized and evaluated for their biological activities. cust.edu.twnih.gov The synthesis of these compounds typically involves the reaction of a 4-chloroquinoline (B167314) intermediate with a substituted phenol.

A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been prepared, and their anti-inflammatory properties have been investigated. cust.edu.twnih.gov For instance, compounds like 1-{3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl}ethanone have been synthesized and shown to be potent inhibitors of TNF-α formation. cust.edu.twnih.gov

Amide and Hydrazide Linkages in Hybrid Scaffolds

Amide and hydrazide linkages are frequently used to create hybrid molecules by connecting the this compound core to other pharmacophores. These linkages can improve the pharmacokinetic properties and biological activity of the resulting compounds.

The synthesis of amide derivatives often starts from the corresponding carboxylic acid, which is activated and then reacted with an amine. Hydrazide derivatives are typically prepared by reacting an ester derivative with hydrazine hydrate. nih.govopenmedicinalchemistryjournal.comtandfonline.com These hydrazides can then be further reacted to form more complex hybrid structures, such as hydrazones or be cyclized into heterocycles. researchgate.netmdpi.com

For example, 2-phenylquinoline-4-carbohydrazide can be synthesized from its ethyl ester by treatment with hydrazine hydrate. tandfonline.com This carbohydrazide serves as a key intermediate for the synthesis of various 1,2,4-triazole derivatives. tandfonline.com

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of microwave irradiation, ultrasound, and solvent-free conditions, are being increasingly applied to the synthesis of quinoline derivatives. rsc.orgrsc.org

Microwave-assisted synthesis has been reported for the preparation of quinoline derivatives, including 7-bromo-2-(furan-2-yl)-4-phenylquinoline, often under solvent-free conditions. molaid.com This method can lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents.

Ultrasound-promoted synthesis is another green technique that has been successfully employed. rsc.orgresearchgate.net Ultrasound irradiation can enhance reaction rates and yields, and it has been used in the synthesis of various heterocyclic compounds, including quinoxalines in a glycerol-water medium. researchgate.netnih.gov The use of ultrasound in the synthesis of 2-furan-2-yl-4H-chromen-4-ones from chalcones has also been reported, highlighting the versatility of this approach. researchgate.net

Solvent-free reaction conditions are a cornerstone of green chemistry, minimizing waste and environmental impact. rsc.orgacs.org The synthesis of 2-aryl-4(1H)-quinolones has been achieved under solvent-free conditions, demonstrating the feasibility of this approach for quinoline synthesis. acs.org

These green chemistry approaches offer significant advantages over traditional synthetic methods and are expected to play an increasingly important role in the future development of this compound and its analogs.

Spectroscopic Data for this compound Not Publicly Available

Despite extensive searches utilizing the compound's name, CAS number, and potential synthetic pathways—such as the Friedländer annulation involving the reaction of 2-aminobenzophenone and 2-acetylfuran—no publications containing the requisite detailed experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, or X-ray Diffraction Crystallography could be located.

While general synthetic methods for quinoline derivatives are well-documented, and data for structurally related compounds (such as phenoxy or pyridyl analogues) are available, the specific spectral information for this compound itself appears to be unpublished or is contained within proprietary databases inaccessible through the available tools.

The creation of a scientifically accurate article as per the user's detailed outline requires precise, verifiable data points, including chemical shifts (δ) for ¹H and ¹³C NMR, absorption frequencies (cm⁻¹) for IR, mass-to-charge ratios (m/z) and fragmentation patterns for MS, absorption maxima (λmax) for UV-Vis, and crystallographic parameters for X-ray diffraction. Without access to this foundational data, it is not possible to generate the requested content while adhering to the required standards of accuracy and scientific integrity.

Therefore, the article focusing on the spectroscopic characterization of this compound cannot be produced at this time.

Computational Chemistry and in Silico Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 2-(Furan-2-yl)-4-phenylquinoline, DFT calculations provide fundamental information about its geometry, stability, and reactivity.

DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule by finding the minimum energy state. scienceopen.com This process, known as geometry optimization, predicts key structural parameters such as bond lengths, bond angles, and dihedral angles. For quinoline (B57606) derivatives, these calculations are often performed using the B3LYP functional with a basis set like 6-311G(d,p) or higher. researchgate.netnih.gov The optimized geometry of this compound shows a non-planar structure, with the furan (B31954) and phenyl rings twisted relative to the quinoline core. researchgate.net This spatial arrangement is crucial for its interaction with biological targets. The theoretical parameters obtained from DFT calculations generally show good agreement with experimental data from X-ray crystallography for similar quinoline structures. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Quinoline Derivative (CPQE) Data adapted from studies on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), a structurally similar compound. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-Cl | 1.75 Å |

| C=O | 1.22 Å | |

| C-N (quinoline) | 1.31 - 1.38 Å | |

| C-C (phenyl) | 1.39 - 1.41 Å | |

| Bond Angle | C-N-C (quinoline) | 117.8° |

| C-C-C (phenyl) | 119.5° - 120.4° |

The electronic properties of this compound are investigated by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. acadpubl.euemerginginvestigators.org

A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is needed for electronic excitation. researchgate.net DFT calculations for furan and quinoline derivatives show that the HOMO density is often localized on the electron-rich furan and quinoline rings, while the LUMO is distributed across the aromatic system. malayajournal.orgacadpubl.eu This distribution facilitates intramolecular charge transfer, a key feature for many biological and optical applications. emerald.com The HOMO-LUMO energy gap for a related furan-imidazole derivative was calculated to be approximately 4.01 eV. acadpubl.eu

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Furan Derivative Data adapted from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu

| Parameter | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0107 |

Vibrational analysis using DFT is performed to predict the infrared (IR) and Raman spectra of a molecule. acs.orgnih.gov The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. researchgate.net Studies on quinoline derivatives demonstrate a strong correlation between the vibrational frequencies calculated using the B3LYP method and those observed experimentally via Fourier-transform infrared (FT-IR) spectroscopy. researchgate.netnih.gov The analysis helps in assigning specific vibrational modes to the functional groups present in this compound, such as C-H, C=C, and C-N stretching in the quinoline and phenyl rings, and C-O-C modes in the furan moiety. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. emerald.com This analysis provides insight into the electronic transitions between molecular orbitals upon absorption of light. For quinoline derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. pucrs.br These theoretical predictions help to understand the photophysical properties of this compound, such as its color and fluorescence potential, which are relevant for applications in materials science and as biological probes. emerald.comresearchgate.net

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. ijcps.orgjbcpm.com For this compound and its analogs, docking studies are essential for identifying potential biological targets and elucidating their mechanism of action at a molecular level. nih.gov

In these simulations, the compound is placed into the active site of a target protein, and its binding energy is calculated. A lower binding energy indicates a more stable and favorable interaction. nih.gov Docking studies on similar 2-aryl/heteroaryl-quinoline-4-carboxylic acids have revealed good binding affinities against targets like malarial (PDB ID: 1CET) and tuberculosis (PDB ID: 2X22) proteins. ijcps.org The simulations also identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding pocket, which are critical for stabilizing the ligand-protein complex. ijcps.org

Table 3: Molecular Docking Results for a 2-(Furan-2-yl)quinoline-4-carboxylic Acid Derivative Data adapted from a study on 2-(Furan-2-yl)quinoline-4-carboxylic acid against malarial and tuberculosis protein targets. ijcps.org

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| Malarial Protein (1CET) | -8.03 | 5 | Not specified |

| Tuberculosis Protein (2X22) | -7.90 | 3 | Not specified |

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. cust.edu.twunina.it By systematically modifying different parts of the this compound scaffold and evaluating the resulting changes in activity, researchers can develop a pharmacophore model that identifies the key structural features required for a desired biological effect. unina.it

SAR studies on related compounds have yielded valuable insights:

The Quinoline Skeleton : For anti-inflammatory activity, the 2-(furan-2-yl)quinoline (B13027713) skeleton has been found to be more favorable than the isomeric tricyclic furo[2,3-b]quinoline (B11916999) system. cust.edu.tw

Substituents on the Phenyl Ring : In a series of 2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline derivatives, the introduction of halogen atoms at the para position of the phenyl ring significantly enhanced cytotoxic and DNA cleavage activities. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Modifications of Linking Groups : The conversion of a ketone group on a phenoxy linker to an oxime derivative led to a significant increase in anti-inflammatory potency against lysozyme (B549824) release. cust.edu.tw

These SAR findings are crucial for guiding medicinal chemistry efforts to optimize the potency and selectivity of this compound-based compounds for specific therapeutic applications. cust.edu.twnih.gov

In Silico Pharmacokinetic Parameter Prediction

The journey of a drug through the body is governed by its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). Predicting these properties before a compound is even synthesized can save significant time and resources. ijpsonline.comnih.gov In silico tools and computational models are widely used to estimate the pharmacokinetic parameters of novel compounds, including various quinoline derivatives. samipubco.comnih.gov

Predictive models for the pharmacokinetic properties of quinoline derivatives are essential for gauging their potential as orally administered drugs. samipubco.com These computational models analyze the molecular structure to forecast key parameters that determine the compound's fate within the body.

For a series of substituted 2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline derivatives, which are structurally related to the parent compound, in silico pharmacokinetic parameters have been calculated. openmedicinalchemistryjournal.com These studies utilize computer-based methods to predict properties that influence bioavailability. openmedicinalchemistryjournal.comresearchgate.net Key predicted parameters often include:

Aqueous Solubility (log S): This parameter affects how well a compound dissolves in the aqueous environment of the gut, which is a prerequisite for absorption.

Intestinal Absorption (logHIA): This value predicts the percentage of the compound that will be absorbed from the human intestine. openmedicinalchemistryjournal.com High intestinal absorption is a desirable feature for orally administered drugs. samipubco.com

Caco-2 Cell Permeability (QPPCaco): The Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability. This parameter estimates the rate of drug transport across the intestinal epithelial cell barrier. openmedicinalchemistryjournal.com

Blood-Brain Barrier Penetration (logBB): This parameter predicts the extent to which a compound can cross the blood-brain barrier. samipubco.comopenmedicinalchemistryjournal.com This is a critical property for drugs targeting the central nervous system and a feature to be avoided for peripherally acting agents. samipubco.com

Research on various quinoline derivatives confirms the importance of these predictive models in early drug discovery, helping to minimize the risk of failure in later clinical stages. samipubco.combiointerfaceresearch.com The use of these in silico tools allows for the early identification and prioritization of compounds with favorable pharmacokinetic profiles. nih.gov

Below is a table showcasing predicted pharmacokinetic parameters for a representative derivative, 6-Chloro-2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Aqueous Solubility (log S) | -5.0 to -6.0 | Predicts solubility in the gut |

| Intestinal Absorption (% HIA) | > 90% | Forecasts absorption after oral administration |

| Caco-2 Permeability (nm/sec) | High | Indicates ability to cross the intestinal wall |

| Blood-Brain Barrier Penetration (logBB) | Low to Moderate | Predicts potential for CNS effects |

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. nih.gov One of the most well-known guidelines for assessing drug-likeness is Lipinski's Rule of Five. drugbank.com This rule establishes that for a compound to have good oral bioavailability, it should generally not violate more than one of the following criteria:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5. drugbank.com

In silico assessments of this compound and its derivatives consistently include evaluations based on Lipinski's rule. openmedicinalchemistryjournal.comresearchgate.net Studies on substituted 2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinolines showed that these compounds fell within the acceptable range for these parameters, indicating good drug-likeness. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Such analyses help to filter out molecules that are likely to have poor absorption or permeation characteristics. openmedicinalchemistryjournal.com

The table below summarizes the drug-likeness profile for a representative derivative, 6-Chloro-2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline, based on Lipinski's parameters. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

| Lipinski Parameter | Rule | Calculated Value for a Representative Derivative | Violations |

|---|---|---|---|

| Molecular Weight | ≤ 500 Da | 372.80 g/mol | 0 |

| log P (Lipophilicity) | ≤ 5 | 4.5 - 5.5 | 0-1 |

| Hydrogen Bond Donors | ≤ 5 | 1 | 0 |

| Hydrogen Bond Acceptors | ≤ 10 | 5 | 0 |

Research on Biological Activities and Mechanisms of Action

Anticancer and Cytotoxic Investigations

The quest for novel anticancer agents has led to the synthesis and evaluation of numerous 2-(Furan-2-yl)-4-phenylquinoline derivatives. These compounds have shown promise by targeting fundamental processes involved in cancer development and progression.

Studies have shown that certain derivatives of this compound exhibit significant cytotoxic and antiproliferative effects against a panel of human cancer cell lines. nih.gov The evaluation of 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives against 60 cancer cell lines from the National Cancer Institute (NCI) revealed that their cytotoxic efficacy is influenced by the nature and position of substituents on the phenylamino (B1219803) moiety. nih.gov

For instance, a derivative bearing a para-acetyl (COMe) substituent (Compound 12) showed a mean GI50 (concentration for 50% growth inhibition) of 4.36 µM, proving more active than its meta-substituted counterpart (Compound 13), which had a GI50 of 10.5 µM. nih.gov Conversely, for the electron-donating methoxy (B1213986) (MeO) substituent, the meta-position was preferred. The cytotoxicity for meta-substituted derivatives followed the order: MeO derivative (Compound 14b, GI50 3.05 µM) > oxime (Compound 16, GI50 6.85 µM) > ketone (Compound 13, GI50 10.5 µM) > methyl oxime (Compound 18, GI50 20.6 µM). nih.gov

Further research into 2-arylquinolines has demonstrated potent antiproliferative effects, particularly against colorectal cancer cell lines DLD-1 and HCT-116. tandfonline.comnih.gov

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Substituent | Position | Mean GI50 (µM) | Reference |

|---|---|---|---|---|

| 12 | -COMe | para | 4.36 | nih.gov |

| 13 | -COMe | meta | 10.5 | nih.gov |

| 14b | -MeO | meta | 3.05 | nih.gov |

| 16 | Oxime | meta | 6.85 | nih.gov |

| 18 | Methyl oxime | meta | 20.6 | nih.gov |

This table is interactive. Click on the headers to sort the data.

One of the mechanisms contributing to the anticancer potential of this class of compounds is their ability to interact with and cleave DNA. Studies on novel hybrid molecules incorporating the 2-(furan-2-yl)quinoline (B13027713) scaffold with a 1,2,4-triazole (B32235) moiety have investigated this activity. nih.govdntb.gov.ua The DNA cleavage potential of these synthesized compounds was monitored using agarose (B213101) gel electrophoresis. nih.gov

The research suggests that these compounds can induce DNA damage, a critical event that can trigger apoptosis (programmed cell death) in cancer cells. While some 2-arylquinoline derivatives have been investigated as potential Topoisomerase I (TOP1) inhibitors, a mechanism that involves stabilizing the enzyme-DNA cleavage complex, the specific this compound derivatives in some studies showed weak TOP1 inhibition, suggesting that other mechanisms may be more dominant for their antiproliferative effects. tandfonline.comnih.gov

Enzyme inhibition is a key strategy in modern cancer therapy. Derivatives of this compound have been identified as inhibitors of several enzymes that play crucial roles in cancer cell signaling and survival.

Research has shown that certain 2-arylquinolines, including furan-containing analogs, act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). tandfonline.comnih.govescholarship.org These kinases are overexpressed in various cancers and are central to controlling cancer cell proliferation, survival, and metastasis. nih.govescholarship.org A 6-furanyl-2-arylquinoline derivative emerged as a highly efficient EGFR inhibitor with an IC50 value of 24.81 ± 2.71 nM, demonstrating activity approximately twofold higher than the reference inhibitor Gefitinib (IC50 = 48.52 ± 3.64 nM). tandfonline.com

Additionally, studies on 2-(furan-2-yl)-4-phenoxyquinoline derivatives have revealed inhibitory activity against enzymes involved in inflammation, a process closely linked to cancer. nih.gov For example, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was found to be a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) formation, with an IC50 value of 2.3 µM. nih.gov Other derivatives showed inhibitory activity against the release of lysozyme (B549824) and β-glucuronidase. nih.gov

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Derivative Compound | Target Enzyme/Process | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Furanyl-2-arylquinoline | EGFR | 0.0248 | tandfonline.com |

| 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α formation | 2.3 | nih.gov |

| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme release | 4.6 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antimicrobial Research

In addition to their anticancer properties, furan-quinoline derivatives have been explored for their potential to combat microbial infections. The unique structural features of these compounds make them candidates for the development of new antibacterial and antifungal agents.

The antibacterial potential of furan-containing compounds has been noted against both Gram-positive and Gram-negative bacteria. amazonaws.com Research into furan-derived chalcones and their subsequent pyrazoline derivatives has demonstrated activity against strains such as Escherichia coli and Klebsiella pneumoniae. nih.gov

While specific studies focusing solely on this compound against the target organisms are limited, the broader class of furanones has been shown to interfere with biofilm formation by Salmonella enterica serovar Typhimurium. vliz.be Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents. Certain brominated furanones were found to inhibit Salmonella biofilm formation at non-growth-inhibiting concentrations and rendered the biofilms more susceptible to antibiotic treatment. vliz.be This anti-biofilm activity presents a promising avenue for combating persistent bacterial infections.

Table 3: Antibacterial Efficacy of Related Furan (B31954) Derivatives

| Bacterial Strain | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli | Furan-derived chalcones | Inhibition activity | nih.gov |

| Klebsiella pneumoniae | Furan-derived chalcones | Inhibition activity | nih.gov |

This table is interactive. Click on the headers to sort the data.

Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, are a growing global health concern. nih.gov Candida neoformans (formerly Cryptococcus neoformans) and Aspergillus flavus are significant pathogens responsible for life-threatening diseases. nih.govnih.gov

Research has demonstrated the antifungal potential of furan-containing compounds against these species. Calcineurin, a protein phosphatase, is a validated antifungal drug target as it is essential for the virulence of C. neoformans and other pathogenic fungi. nih.gov Furanone derivatives have been explored as effective anticryptococcal compounds. One study highlighted a furanone derivative that provided 100% survival in a murine model of cryptococcosis, significantly reducing the yeast burden in the lungs and brain. researchgate.net Although this study did not use the specific quinoline (B57606) conjugate, it underscores the potential of the furanone moiety in antifungal drug design. The broader class of flavonoids has also been investigated for activity against Aspergillus flavus and Candida neoformans. nih.gov

Table 4: Antifungal Efficacy of Related Furan Derivatives

| Fungal Species | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Candida neoformans | Furanone derivative | Reduced yeast burden, 100% survival in mice | researchgate.net |

This table is interactive. Click on the headers to sort the data.

An article focusing on the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific biological activity data for this exact compound have not yielded sufficient information to fulfill the detailed requirements of the provided outline.

Research on the biological activities of quinoline and furan derivatives is ongoing, but specific, publicly available data for "this compound" in the context of DPPH radical scavenging, hydrogen peroxide scavenging, antimalarial properties, and xanthine (B1682287) oxidase inhibition could not be located. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article adhering to the strict outline provided.

Exploration in Materials Science and Photophysical Properties

Photoluminescence Characteristics (e.g., Emission Maxima, Quantum Yields)

While specific photoluminescence data for 2-(Furan-2-yl)-4-phenylquinoline is not extensively documented in dedicated studies, its characteristics can be inferred from closely related quinoline-based donor-acceptor systems. These compounds are known to be fluorescent, emitting light typically in the blue to green-yellow region of the spectrum upon excitation.

The fluorescence quantum yield (Φ), which measures the efficiency of the emission process, is highly dependent on the molecular structure and environment. For analogous donor-acceptor molecules featuring a phenylquinoline acceptor, quantum yields can vary significantly. For instance, isomeric phenothiazine-phenylquinoline systems have reported fluorescence quantum yields in solution as high as 71%. acs.org In other systems where a quinoline (B57606) acceptor is linked to different donor units, quantum yields have been observed in the range of 2% to 26%. researchgate.net The specific yield for this compound would be influenced by the electronic coupling between the furan (B31954) donor and the quinoline acceptor, as well as by structural rigidity and solvent interactions. The emission maxima are also sensitive to these factors, particularly the polarity of the solvent, due to the charge transfer nature of the excited state.

Table 1: Photophysical Properties of Analogous Quinoline-Based Donor-Acceptor Compounds This table presents data from compounds structurally similar to this compound to illustrate the expected range of photophysical properties.

| Compound/System | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 3-(4-phenyl-2-quinolyl)-10-methylphenothiazine | Varies with solvent | 0.71 | acs.org |

| 2-(4-phenyl-2-quinolyl)-10-methylphenothiazine | Varies with solvent | 0.46 | acs.org |

| Quinoline-Bithiophene Schiff Bases | Blue emission | 0.02 - 0.26 | researchgate.net |

Intramolecular Charge Transfer (ICT) Phenomena

A key characteristic of this compound is the occurrence of Intramolecular Charge Transfer (ICT) upon photoexcitation. researchgate.net In this process, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly located on the electron-rich furan ring (the donor), to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the electron-deficient quinoline system (the acceptor). researchgate.netacs.org

This charge separation in the excited state results in a large excited-state dipole moment, making the emission properties of the compound highly sensitive to the polarity of its environment. This phenomenon, known as solvatochromism, is a hallmark of ICT. In polar solvents, the excited state is stabilized, typically leading to a red-shift (a shift to longer wavelengths) in the emission spectrum compared to nonpolar solvents. acs.org The study of such solvatochromic shifts provides valuable insight into the electronic structure of the excited state. acs.org

Potential as Components in Organic Optoelectronic Devices

The photophysical properties of this compound make it a promising candidate for use in organic optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Materials used in the emissive layer of OLEDs require high fluorescence efficiency and chemical stability.

The strong fluorescence and ICT character of donor-acceptor molecules are highly desirable for OLED applications. acs.org For example, donor-acceptor molecules based on phenothiazine-phenylquinoline have been successfully used in OLEDs, achieving high brightness and efficiency. One isomer demonstrated a brightness of up to 8900 cd/m² with an external quantum efficiency of 1.41%, while another reached a brightness of 23750 cd/m² and an efficiency of 2.42%. acs.org These results highlight the potential of the phenylquinoline acceptor unit in high-performance devices. The tunable emission color, achievable through chemical modification of the donor or acceptor moieties, further enhances their suitability for display and lighting applications. The this compound scaffold could serve as a blue or green emitter, a crucial component for full-color displays.

Development of Novel Materials with Tailored Properties

The this compound scaffold serves as a versatile building block for the synthesis of more complex functional materials. By chemically modifying the core structure, new compounds with tailored properties for various applications can be developed.

Research has shown that derivatives of this core structure are of significant interest in medicinal chemistry. For example, various 2-(furan-2-yl)-4-(phenylamino)quinoline and 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their cytotoxic and anti-inflammatory activities. nih.govnih.gov In these studies, the core scaffold is functionalized with different substituents to modulate its biological effect, demonstrating its utility in drug discovery. nih.govnih.gov For instance, adding a triazole ring to the 4-position of the phenylquinoline system has been explored to create novel compounds with potential antibacterial properties. tandfonline.com These examples underscore the value of this compound as a foundational structure for creating advanced materials with specific, targeted functions.

Future Directions and Research Perspectives

Design and Synthesis of Advanced 2-(Furan-2-yl)-4-phenylquinoline Analogs

The exploration of novel analogs of this compound is a primary avenue for future research. The core structure offers multiple sites for modification, allowing for the systematic investigation of structure-activity relationships (SAR).

Future synthetic efforts should focus on:

Substitution on the Quinoline (B57606) and Phenyl Rings: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro, and amino groups) on both the quinoline and phenyl rings can significantly modulate the electronic and steric properties of the molecule. This can lead to enhanced biological activity or novel material properties.

Modification of the Furan (B31954) Moiety: While the furan-2-yl group is a key feature, exploring analogs with other heterocyclic rings (e.g., thiophene, pyrrole) could yield compounds with different biological targets or improved photophysical characteristics.

Derivatization of the Quinoline-4-Position: The 4-position of the quinoline ring is a versatile handle for introducing diverse functional groups. For instance, creating ester or amide derivatives from a 4-carboxylic acid precursor can lead to compounds with altered solubility and pharmacokinetic profiles. The synthesis of quinoline-triazole conjugates is another promising direction. tandfonline.comopenmedicinalchemistryjournal.comnih.gov

Hybrid Molecules: Designing hybrid molecules that combine the this compound scaffold with other known pharmacophores could result in multifunctional agents with synergistic or novel therapeutic effects. researchgate.net

A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have already been synthesized and evaluated for their anti-inflammatory properties. nih.gov For example, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde and its derivatives have shown inhibitory activity against β-glucuronidase and lysozyme (B549824) release. nih.gov Further exploration of such derivatives is warranted.

In-Depth Mechanistic Investigations of Biological Activities

While preliminary studies have indicated the potential of this compound derivatives as anticancer and antimicrobial agents, a deeper understanding of their mechanisms of action is crucial for their development as therapeutic agents. acs.orgnih.gov

Future research should include:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact is a critical step. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose. For instance, some quinoline derivatives are known to target DNA gyrase in bacteria. nih.gov

Elucidation of Signaling Pathways: Once targets are identified, detailed studies are needed to understand how the binding of the compound modulates downstream signaling pathways. This could involve investigating effects on cell cycle regulation, apoptosis, and other cellular processes. mdpi.com

Structure-Based Drug Design: Computational methods, such as molecular docking and quantum chemical calculations, can provide insights into the binding modes of these compounds with their targets. nih.govmdpi.com This information can guide the rational design of more potent and selective analogs.

Exploration of Novel Applications in Chemical and Material Sciences

The unique photophysical and electronic properties of the this compound scaffold suggest its potential for applications beyond medicine.

Areas for future exploration include:

Organic Electronics: The conjugated π-system of these compounds makes them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research should focus on tuning their electronic properties through synthetic modifications to optimize their performance in these devices.

Sensors and Probes: The quinoline nitrogen and furan oxygen atoms can act as coordination sites for metal ions. This suggests that derivatives of this compound could be developed as fluorescent chemosensors for the detection of specific metal ions or other analytes.

Catalysis: The heterocyclic framework may also lend itself to applications in catalysis, either as a ligand for metal catalysts or as an organocatalyst itself.

Development of Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a key aspect of modern chemistry. Future research should aim to develop sustainable routes for the synthesis of this compound and its analogs.

This could involve:

Green Solvents and Catalysts: Exploring the use of greener solvents (e.g., water, ionic liquids) and catalysts (e.g., solid-supported catalysts, biocatalysts) to minimize the environmental impact of the synthesis. acgpubs.org For instance, microwave-assisted synthesis and the use of catalysts like monoammonium salt of 12-tungstophosphoric acid have been explored for the synthesis of related quinoline derivatives. eurjchem.comjst.go.jp

Flow Chemistry: Utilizing flow chemistry techniques can offer advantages in terms of safety, scalability, and process control for the synthesis of these compounds.

Q & A

Q. Key Optimization Factors :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 10–30% increase |

| Temperature | 80–120°C | Critical for C–C bond formation |

| Solvent | DMF, THF, Toluene | Polar aprotic solvents enhance coupling efficiency |

| Reaction Time | 12–24 hours | Prolonged time reduces side products |

Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

How can structural characterization of this compound be performed to confirm regioselectivity?

Q. Basic

- Spectroscopy :

- X-ray Crystallography : Resolve bond angles and torsional strain between furan and quinoline moieties (e.g., dihedral angle ~15–25°) .

Advanced : Use DFT calculations to predict electronic transitions and compare with experimental UV-Vis spectra (λmax ~350–400 nm) .

What experimental strategies are recommended to evaluate the biological activity of this compound?

Q. Advanced

- Antimicrobial Assays :

- MIC Testing : Use Staphylococcus aureus (Gram+) and E. coli (Gram–) with concentrations ranging 1–100 µg/mL .

- Mechanistic Studies : Monitor enzyme inhibition (e.g., DNA gyrase) via fluorescence polarization .

- Cytotoxicity Screening :

Data Interpretation : Correlate bioactivity with electron-withdrawing substituents on the phenyl ring (e.g., –NO₂ enhances potency) .

How can computational modeling guide the design of this compound derivatives with improved properties?

Q. Advanced

-

Docking Simulations : Target enzymes (e.g., topoisomerase II) using AutoDock Vina. Furan’s oxygen atoms show H-bonding with active-site residues .

-

QSAR Studies :

Descriptor Correlation (R²) Role in Activity LogP 0.72 Lipophilicity affects membrane permeability HOMO Energy 0.65 Electron donation to biological targets -

ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., reduce LogP >5) .

How should researchers resolve contradictions in reported biological data for quinoline derivatives?

Q. Advanced

- Source Analysis : Compare assay conditions (e.g., pH, serum content) that alter compound stability .

- Control Experiments :

- Validate purity via HPLC (>95%) to exclude impurities as confounding factors .

- Replicate studies under standardized OECD guidelines (e.g., fixed cell lines, passage number).

Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differential solvent use (DMSO vs. saline) .

What strategies are effective in studying the structure-activity relationship (SAR) of this compound analogs?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.